2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane
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Overview
Description
2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane is a complex organic compound with the molecular formula C₁₅H₁₄N₆O₄. It is characterized by its unique bicyclic structure, which includes two nitrophenyl groups and a tetraazabicyclo heptane core.
Preparation Methods
The synthesis of 2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality control.
Chemical Reactions Analysis
2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of 2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to undergo specific chemical reactions, such as binding to receptors or enzymes, leading to changes in biological activity. The molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but may have different substituents, leading to variations in their chemical and physical properties.
Nitrophenyl derivatives: Compounds with nitrophenyl groups exhibit similar reactivity patterns, but the presence of the tetraazabicyclo heptane core in this compound adds unique characteristics.
The uniqueness of 2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[22
Properties
CAS No. |
34278-10-9 |
---|---|
Molecular Formula |
C15H14N6O4 |
Molecular Weight |
342.31 g/mol |
IUPAC Name |
2,5-bis(4-nitrophenyl)-1,2,4,5-tetrazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C15H14N6O4/c22-20(23)14-5-1-12(2-6-14)18-10-17-9-16(18)11-19(17)13-3-7-15(8-4-13)21(24)25/h1-8H,9-11H2 |
InChI Key |
IJKQHLVMUKRRGO-UHFFFAOYSA-N |
Canonical SMILES |
C1N2CN(N1CN2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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